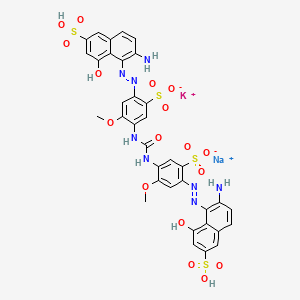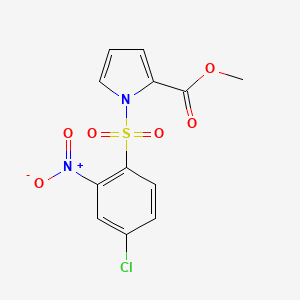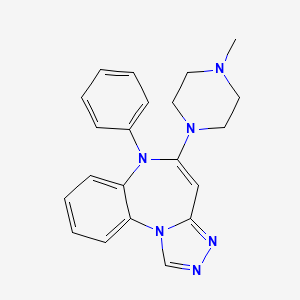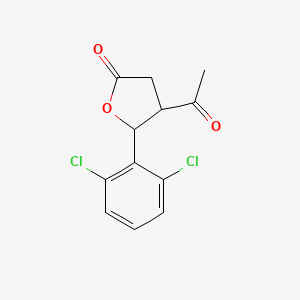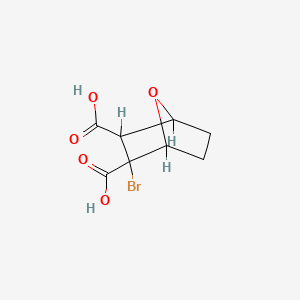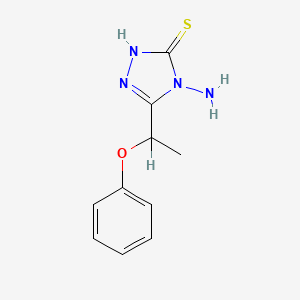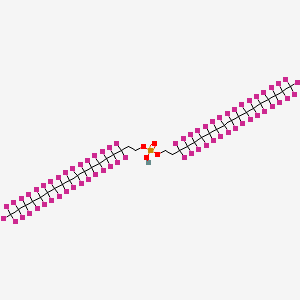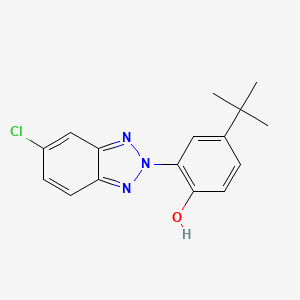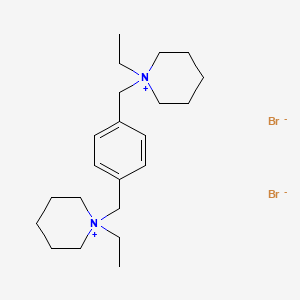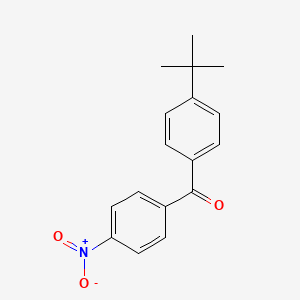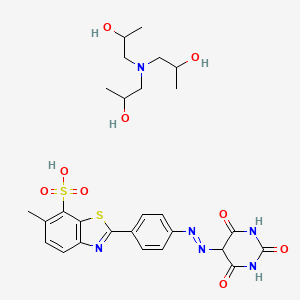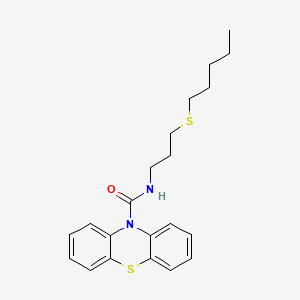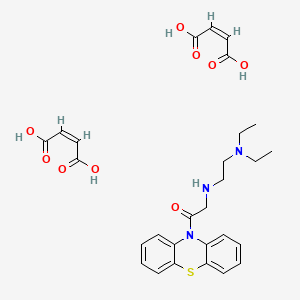
Barium bis((5-((hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)-1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)cyanamidate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium bis((5-((hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)-1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)cyanamidate) is a complex chemical compound known for its unique structure and properties. This compound features a barium ion coordinated with two cyanamidate ligands, each containing a pyrimidinyl group linked through an azo bond. The presence of multiple functional groups, including azo and cyanamidate, makes this compound interesting for various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of Barium bis((5-((hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)-1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)cyanamidate) typically involves the following steps:
Formation of the azo compound: The initial step involves the diazotization of a pyrimidinyl amine, followed by coupling with another pyrimidinyl compound to form the azo linkage.
Introduction of the cyanamidate group: The azo compound is then reacted with a cyanamide derivative under controlled conditions to introduce the cyanamidate functionality.
Coordination with barium: Finally, the cyanamidate-azo compound is treated with a barium salt, such as barium chloride, to form the desired barium complex.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Barium bis((5-((hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)-1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)cyanamidate) undergoes various types of chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The azo linkage can be reduced to form amines using reducing agents such as sodium dithionite.
Substitution: The cyanamidate group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and nucleophiles such as amines and thiols. Major products formed from these reactions include nitro compounds, amines, and substituted cyanamidates.
Wissenschaftliche Forschungsanwendungen
Barium bis((5-((hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)-1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)cyanamidate) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of azo and cyanamidate derivatives.
Biology: The compound’s unique structure allows it to be used in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways.
Industry: It is used in the development of dyes and pigments due to its vibrant color and stability.
Wirkmechanismus
The mechanism of action of Barium bis((5-((hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)-1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)cyanamidate) involves its interaction with molecular targets such as enzymes and receptors. The azo and cyanamidate groups can form specific interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The compound may also interact with cellular pathways, affecting processes such as signal transduction and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Barium bis((5-((hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)-1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)cyanamidate) include:
Sodium 2,5-bis[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]benzamido]benzenesulfonate: This compound features a similar azo linkage but with different substituents, leading to variations in reactivity and applications.
7-Benzothiazolesulfonic acid, 2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]phenyl]-6-methyl-, monosodium salt: Another azo compound with distinct functional groups, used in different industrial applications.
The uniqueness of Barium bis((5-((hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)-1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)cyanamidate) lies in its specific combination of functional groups and its ability to form stable complexes with barium, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
83804-18-6 |
|---|---|
Molekularformel |
C18H12BaN16O10+2 |
Molekulargewicht |
749.7 g/mol |
IUPAC-Name |
barium(2+);[4,6-dioxo-5-[(2,4,6-trioxo-1,3-diazinan-5-yl)diazenyl]-1,3-diazinan-2-ylidene]cyanamide |
InChI |
InChI=1S/2C9H6N8O5.Ba/c2*10-1-11-8-12-4(18)2(5(19)13-8)16-17-3-6(20)14-9(22)15-7(3)21;/h2*2-3H,(H2,11,12,13,18,19)(H2,14,15,20,21,22);/q;;+2 |
InChI-Schlüssel |
ORWFFXVGYBXMPT-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)N=C1NC(=O)C(C(=O)N1)N=NC2C(=O)NC(=O)NC2=O.C(#N)N=C1NC(=O)C(C(=O)N1)N=NC2C(=O)NC(=O)NC2=O.[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


